molecular formula C19H15N7O B2686739 N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N'-phenylurea CAS No. 320418-24-4

N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N'-phenylurea

Cat. No.: B2686739
CAS No.: 320418-24-4
M. Wt: 357.377
InChI Key: NSDQBEDZILJSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N’-phenylurea is an organic compound characterized by the presence of pyridine and triazole rings. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research.

Preparation Methods

The synthesis of N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N’-phenylurea typically involves the reaction of 3,5-di(2-pyridinyl)-4H-1,2,4-triazole with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N’-phenylurea can undergo various chemical reactions, including:

Scientific Research Applications

N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N’-phenylurea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N’-phenylurea involves its interaction with molecular targets such as enzymes or receptors. The pyridine and triazole rings allow the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N’-phenylurea can be compared with other similar compounds, such as:

N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N’-phenylurea stands out due to its unique combination of functional groups, which provide a balance of stability and reactivity, making it suitable for a wide range of applications.

Properties

IUPAC Name

1-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7O/c27-19(22-14-8-2-1-3-9-14)25-26-17(15-10-4-6-12-20-15)23-24-18(26)16-11-5-7-13-21-16/h1-13H,(H2,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDQBEDZILJSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NN2C(=NN=C2C3=CC=CC=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.